3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the empirical formula C17H27N3O2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid, which could be similar to the synthesis of the compound , proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular weight of the compound is 305.42 . The SMILES string representation of the compound isO=C (OC (C) (C)C)N (CCC1)CC1NCC2=CC=C (N)C=C2
. Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which could potentially be used in reactions involving the compound .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Field: Bioorganic Chemistry
- Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
- Method : The preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
- Results : The method affords t-butyl esters in good yields .
Field: Synthetic Organic Chemistry
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
- Method : This method has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile .
Field: Bioorganic Chemistry
- Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are used in the preparation of Nα-protected amino acids .
- Method : The preparation involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method tolerates a variety of amino acid side chains and substituents .
- Results : The method provides t-butyl esters in good yields .
Field: Synthetic Organic Chemistry
- Application : Tertiary butyl esters are used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Method : This method has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Field: Bioorganic Chemistry
- Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are used in the preparation of Nα-protected amino acids .
- Method : The preparation involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method tolerates a variety of amino acid side chains and substituents .
- Results : The method provides t-butyl esters in good yields .
Field: Synthetic Organic Chemistry
- Application : Tertiary butyl esters are used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
- Method : This method has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[(4-aminophenyl)methylamino]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZAGPRKWAFGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670756 | |
Record name | tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester | |
CAS RN |
1189105-72-3 | |
Record name | tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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